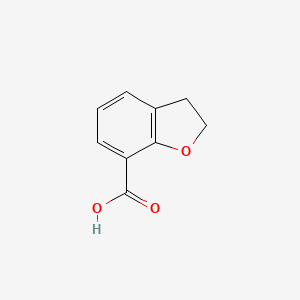

2,3-Dihydrobenzofuran-7-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXBMSNEECJPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383518 | |

| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-40-4 | |

| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydrobenzofuran-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzofuran-7-carboxylic acid, a heterocyclic organic compound, serves as a pivotal structural motif and versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, conferred by the fusion of a dihydrofuran ring to a benzoic acid moiety, make it a valuable intermediate in the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role as a modulator of key biological signaling pathways.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 164.16 g/mol | --INVALID-LINK-- |

| CAS Number | 35700-40-4 | --INVALID-LINK-- |

| Melting Point | 171 - 174 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 372.9 ± 42.0 °C | --INVALID-LINK-- |

| Appearance | White to orange to green crystalline powder | --INVALID-LINK-- |

| pKa (Predicted) | 4.45 ± 0.20 | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | --INVALID-LINK-- |

Table 2: Spectroscopic Data

| Technique | Data | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | Spectral data available, detailed peak list not provided. | --INVALID-LINK-- |

| ¹³C NMR | Predicted spectrum available. | --INVALID-LINK-- |

| Mass Spectrometry (EI, 75 eV) | Molecular Ion (M⁺): 164 m/z. Fragmentation pattern available. | --INVALID-LINK-- |

| FTIR | Spectrum available. | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ortho-lithiation of 2,3-dihydrobenzofuran followed by carboxylation with dry ice (solid carbon dioxide)[1].

Materials:

-

2,3-Dihydrobenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dry ice (solid CO₂)

-

Anhydrous diethyl ether or hexane

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2,3-dihydrobenzofuran and anhydrous diethyl ether (or hexane) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the solution.

-

Slowly add n-butyllithium (n-BuLi) solution dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete lithiation.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to obtain a purified crystalline product. The choice of solvent may require some experimentation to optimize yield and purity.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid added to the mobile phase to ensure the carboxylic acid remains in its protonated form and elutes as a sharp band.

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is dominated by the carboxylic acid functional group, which readily undergoes esterification and amidation reactions. This reactivity makes it a valuable precursor for the synthesis of a wide range of derivatives with potential biological activity.

Derivatives of this compound have been investigated for their potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and the nuclear factor-kappa B (NF-κB) signaling pathway, both of which are implicated in cancer and inflammatory diseases.

Inhibition of PARP-1 Signaling

PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a promising pharmacophore for the development of PARP-1 inhibitors. These inhibitors typically function by competing with the NAD⁺ substrate at the active site of the enzyme.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and immune responses. Its dysregulation is associated with various inflammatory diseases and cancers. Certain derivatives of 2,3-dihydrobenzofuran have demonstrated the ability to inhibit NF-κB activation. This inhibition can occur at various points in the pathway, such as preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the nuclear translocation of the NF-κB complex and the transcription of pro-inflammatory genes.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its accessible synthesis, versatile reactivity, and the promising biological activities of its derivatives make it a valuable scaffold for further investigation. This guide has provided a foundational understanding of its chemical properties, synthesis, and potential therapeutic applications, serving as a resource for researchers aiming to harness the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Molecular Structure of 2,3-Dihydrobenzofuran-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,3-Dihydrobenzofuran-7-carboxylic acid. This heterocyclic compound is a valuable building block in medicinal chemistry, notably as a scaffold for the development of novel therapeutics, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This document includes detailed experimental data, protocols, and visualizations to support research and development efforts in the fields of organic synthesis and drug discovery.

Molecular Structure and Properties

This compound, also known as 7-Coumarancarboxylic acid, is a bicyclic heterocyclic compound. Its structure features a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group substituted at the 7-position.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | 2,3-dihydro-1-benzofuran-7-carboxylic acid |

| Synonyms | 7-Coumarancarboxylic acid |

| CAS Number | 35700-40-4 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 171-174 °C |

| SMILES | O=C(O)c1cccc2OCCc12 |

Synthesis

General Synthetic Workflow:

Caption: A high-level workflow for the synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

A plausible synthetic route could involve the following conceptual steps, which would require optimization for this specific target molecule:

-

Starting Material: A suitable starting material would be a 2-hydroxy-3-substituted benzoic acid derivative where the substituent can be converted to a two-carbon unit for subsequent cyclization.

-

Introduction of the Dihydrofuran Moiety: This can be achieved through various methods, such as O-alkylation with a two-carbon electrophile followed by intramolecular cyclization.

-

Cyclization: The cyclization to form the dihydrofuran ring is a key step and can be promoted by various reagents and conditions, often involving acid or base catalysis.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and dihydrofuran protons.

Table 2: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Aromatic H |

| ~7.1 | d | 1H | Aromatic H |

| ~6.8 | t | 1H | Aromatic H |

| ~4.6 | t | 2H | -OCH₂- |

| ~3.2 | t | 2H | -CH₂- |

| ~12.5 | br s | 1H | -COOH |

3.2. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the carboxylic acid and the dihydrobenzofuran core.

Table 3: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1200-1300 | Strong | C-O stretch |

| Aromatic C-H and C=C stretches | Medium-Weak | Aromatic ring |

3.3. Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 147 | [M - OH]⁺ |

| 119 | [M - COOH]⁺ |

Biological Relevance and Applications

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this compound have shown significant biological activity, particularly as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).

PARP-1 Signaling Pathway in DNA Repair:

PARP-1 is a key enzyme in the DNA damage response pathway. Upon detecting a single-strand break in DNA, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage to facilitate repair.

Caption: The role of PARP-1 in DNA repair and its inhibition by 2,3-dihydrobenzofuran derivatives.

In the context of cancer therapy, inhibiting PARP-1 in cancer cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations) leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs. The this compound core provides a versatile scaffold for the design of potent and selective PARP inhibitors.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the realm of drug discovery. Its straightforward, yet versatile, structure allows for a wide range of chemical modifications, leading to the development of potent and selective inhibitors of various biological targets. This guide provides a foundational understanding of its molecular characteristics, synthesis, and spectroscopic properties to aid researchers in their ongoing and future work with this important chemical entity.

Spectroscopic Analysis of 2,3-Dihydrobenzofuran-7-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 2,3-dihydrobenzofuran-7-carboxylic acid. This information is collated from spectral prediction databases and literature on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11-13 | Singlet | -COOH |

| ~7.6-7.8 | Doublet | Ar-H |

| ~6.8-7.0 | Multiplet | Ar-H (2 protons) |

| ~4.6 | Triplet | -O-CH₂- |

| ~3.2 | Triplet | -CH₂- |

Note: Predicted values. Actual shifts can vary based on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | -COOH |

| ~160 | Ar-C-O |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~120 | Ar-C-COOH |

| ~110 | Ar-C |

| ~72 | -O-CH₂- |

| ~29 | -CH₂- |

Note: Based on predicted spectra and data for similar structures[1].

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Note: Expected ranges for the functional groups present.

Mass Spectrometry (MS)

| m/z Ratio | Fragmentation |

| 164 | [M]⁺ (Molecular Ion) |

| 147 | [M-OH]⁺ |

| 119 | [M-COOH]⁺ |

Note: Predicted fragmentation pattern for the molecular formula C₉H₈O₃.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background Scan: Perform a background scan of the empty ATR crystal before analyzing the sample.

-

-

Data Acquisition and Processing:

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is heated under vacuum to induce vaporization.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-carboxylic acid (CAS: 35700-40-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-7-carboxylic acid (CAS: 35700-40-4), a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, spectral data, synthesis protocols, and known biological activities, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Detailed experimental methodologies and data are presented to support further research and drug development endeavors.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure, combining a dihydrobenzofuran moiety with a carboxylic acid group, makes it a valuable scaffold for creating complex molecules with potential therapeutic effects.[1][2] The carboxylic acid group, in particular, offers a reactive handle for various chemical modifications such as amidation and esterification.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35700-40-4 | [3] |

| Molecular Formula | C₉H₈O₃ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| Appearance | White to orange to green crystalline powder | [4] |

| Melting Point | 171 - 174 °C | [4] |

| Boiling Point (Predicted) | 372.9 ± 42.0 °C | [5] |

| pKa (Predicted) | 4.45 ± 0.10 | [6] |

| Solubility | Soluble in DMSO and Methanol (heating may be required) | [7] |

| InChI Key | UHXBMSNEECJPSX-UHFFFAOYSA-N | [3] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the dihydrobenzofuran ring system.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Peak Assignments

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 12.6 | Singlet | -COOH |

| 7.591 | Doublet | Aromatic CH |

| 7.145 | Doublet | Aromatic CH |

| 6.890 | Triplet | Aromatic CH |

| 4.594 | Triplet | -O-CH₂- |

| 3.239 | Triplet | -CH₂- |

Source:[8]

¹³C NMR Spectroscopy (Predicted)

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 164. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[1] Further fragmentation of the dihydrobenzofuran ring may also be observed.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹, often overlapping with C-H stretching vibrations. A strong, sharp absorption corresponding to the C=O stretch of the carbonyl group is expected in the region of 1760-1690 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present.[9]

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the ortho-lithiation of 2,3-dihydrobenzofuran, followed by carboxylation with dry ice (solid CO₂).

Experimental Protocol: Synthesis via Lithiation

-

To a solution of n-butyllithium (2.5 M in hexane, 2.0 equivalents) in hexane at room temperature, add N,N,N',N'-tetramethylethylenediamine (TEMED) (2.0 equivalents).

-

To this solution, add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in hexane.

-

Stir the resulting mixture under a nitrogen atmosphere at room temperature for 24 hours.

-

Cool the reaction mixture and pour it over crushed dry ice.

-

Allow the mixture to warm to room temperature, then acidify with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Source:[10]

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial scaffold for the development of various therapeutic agents. Its derivatives have shown promise as inhibitors of several key enzymes and as receptor antagonists.

PARP-1 Inhibition

Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA single-strand break repair.[11] PARP inhibitors are a clinically important class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Table 3: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives

| Compound | Modification | PARP-1 IC₅₀ (µM) |

| 3 | Unsubstituted carboxamide | 9.45 |

| 20 | 5-fluoro | 2.12 |

| rac-13c | 2-methyl, 5-fluoro | 2.45 |

| (-)-13c | (S)-2-methyl, 5-fluoro | 1.53 |

| (+)-13c | (R)-2-methyl, 5-fluoro | 3.62 |

Source:[11]

PARP-1 Signaling Pathway in DNA Repair

PARP-1 acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA, leading to its catalytic activation. Activated PARP-1 utilizes NAD+ to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This accumulation of negatively charged PAR chains serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process. Following repair, the PAR chains are degraded by PARG (Poly(ADP-ribose) glycohydrolase), and PARP-1 is released from the DNA.

Other Biological Activities

Derivatives of this compound have also been investigated for other therapeutic applications:

-

Serotonin-3 (5-HT₃) Receptor Antagonists: N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to possess potent 5-HT₃ receptor antagonistic activity, which is relevant for the treatment of nausea and vomiting, particularly chemotherapy-induced.

-

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists: Certain 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARα agonists, indicating potential for the treatment of dyslipidemia.[12]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

Several formats are available for assaying PARP-1 inhibition. A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ onto histone proteins.

Experimental Protocol: Colorimetric PARP-1 Assay

-

Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS containing 0.05% Tween 20) and block with a suitable blocking buffer for at least 90 minutes at room temperature.[13]

-

Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in 1X PARP buffer. Include a known PARP inhibitor (e.g., Olaparib or 3-aminobenzamide) as a positive control and a vehicle control (e.g., DMSO).[14][15]

-

Enzyme Reaction:

-

Add the test inhibitor dilutions, controls, and purified PARP-1 enzyme to the respective wells of the histone-coated plate.[14]

-

Initiate the reaction by adding a "PARP Cocktail" containing biotinylated NAD+ and activated DNA.[14]

-

Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction.[14]

-

-

Detection:

-

Wash the plate four times with wash buffer (e.g., PBST) to remove unreacted components.[14]

-

Add streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) diluted in an appropriate buffer to each well and incubate for 60 minutes at room temperature.[14]

-

Wash the plate again to remove unbound Strep-HRP.[14]

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate in the dark for 15-30 minutes.[15]

-

Stop the reaction by adding an acid solution (e.g., 0.2 M HCl).[16]

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.[16]

-

Subtract the background absorbance (wells without PARP enzyme).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for the creation of novel, biologically active molecules. The demonstrated success of its derivatives as potent PARP-1 inhibitors highlights the potential of this scaffold in oncology. This guide provides a foundational repository of technical information to facilitate further exploration and application of this valuable chemical entity in the pursuit of new therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) [np-mrd.org]

- 10. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. interchim.fr [interchim.fr]

- 16. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

A Technical Guide to the Biological Activity of Dihydrobenzofuran Derivatives

Abstract: The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological functions.[1][2] These derivatives have demonstrated significant potential as anti-inflammatory, anticancer, neuroprotective, and antimicrobial agents, making them a focal point for drug discovery and development.[3][4][5] This technical guide provides an in-depth overview of the diverse biological activities of dihydrobenzofuran derivatives, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data from various studies into structured tables, details key experimental protocols for biological evaluation, and visualizes the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of their therapeutic potential.

Anti-inflammatory Activity

Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, primarily by modulating pathways involved in the production of inflammatory mediators.[1][6] Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have shown their ability to suppress inflammation stimulated by lipopolysaccharide (LPS) in macrophages.[6][7] This is achieved by inhibiting the expression of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase 2 (NOS2), which in turn decreases the secretion of pro-inflammatory molecules such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and nitric oxide (NO).[1][2]

| Compound Class | Target/Mediator | IC50 Range (µM) | Assay System | Reference |

| Fluorinated Dihydrobenzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | LPS-stimulated macrophages | [1][7] |

| Fluorinated Dihydrobenzofurans | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | LPS-stimulated macrophages | [1][7] |

| Fluorinated Dihydrobenzofurans | Nitric Oxide (NO) | 2.4 - 5.2 | LPS-stimulated macrophages | [1][7] |

| Fluorinated Dihydrobenzofurans | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | LPS-stimulated macrophages | [1][7] |

The diagram below illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of inflammatory mediators, and highlights the inhibitory action of dihydrobenzofuran derivatives.

This protocol outlines the measurement of NO production in LPS-stimulated macrophages, a common assay for evaluating anti-inflammatory potential.

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for adherence.

-

Compound Treatment: Cells are pre-treated with various concentrations of the dihydrobenzofuran derivatives (or vehicle control, e.g., DMSO) for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce inflammation and incubated for another 24 hours.

-

Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.[1][7]

Anticancer Activity

The dihydrobenzofuran scaffold is prevalent in compounds exhibiting potent anticancer activities against a range of human cancer cell lines, including lung, oral, breast, and colon cancer.[8][9] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects.[1][9][10] For instance, certain derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2 and induce the cleavage of PARP-1, key events in the apoptotic cascade.[6][7]

| Compound/Derivative | Activity | IC50 (µM) | Cell Line / Assay | Reference |

| Fluorinated Dihydrobenzofuran (Cmpd 1) | Antiproliferative | 19.5 | HCT116 (Colon) | [1] |

| Fluorinated Dihydrobenzofuran (Cmpd 2) | Antiproliferative | 24.8 | HCT116 (Colon) | [1] |

| Natural Dihydrobenzofuran (Cmpd 1) | Anticancer | 48.52 | CAL-27 (Oral) | [9][10] |

| Natural Dihydrobenzofuran (Cmpd 1) | Anticancer | 53.24 | NCI-H460 (Lung) | [9][10] |

| Natural Dihydrobenzofuran (Cmpd 1) | Anti-angiogenic | 8.2 | CAM Assay | [9][10] |

| Natural Dihydrobenzofuran (Cmpd 2) | Anti-angiogenic | 13.4 | CAM Assay | [9][10] |

| Benzofuran hybrid (86) | Antiproliferative | 0.07 | MCF-7 (Breast) | [8] |

| Benzofuran hybrid (89) | Antiproliferative | 2.48 | MCF-7 (Breast) | [8] |

The following diagram depicts a simplified intrinsic apoptosis pathway that can be activated by dihydrobenzofuran derivatives.

The MTT assay is a colorimetric method used to assess cell viability and cytotoxic potential of compounds.[8][11]

-

Cell Seeding: Cancer cells (e.g., HCT116, MCF-7) are seeded into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test dihydrobenzofuran derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plate is incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated using non-linear regression analysis.

Enzyme Inhibitory Activity

Dihydrobenzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in diseases like cancer and inflammation.[12] This includes protein kinases such as Casein Kinase 2 (CK2), Pim-1, and CLK1, which are often overexpressed in tumors and promote cell survival.[13][14] Additionally, they have shown inhibitory activity against microsomal prostaglandin E2 synthase (mPGES-1), an enzyme involved in inflammation, and lysine-specific demethylase 1 (LSD1), an epigenetic target in cancer therapy.[12][15]

| Compound Class | Target Enzyme | IC50 | Reference |

| Dihydro-dibenzo[b,d]furan-3(4H)-one | Casein Kinase 2 (CK2) | 5.8 nM | [13] |

| Dihydroxydibenzo[b,d]furan-4-carboxamide | Pim-1 Kinase | 0.06 µM | [14] |

| Dihydroxydibenzo[b,d]furan-4-carboxamide | CLK1 Kinase | 0.026 µM | [14] |

| Substituted Dihydrobenzofuran | mPGES-1 | Low µM range | [12] |

| Benzofuran Derivative (17i) | LSD1 | 0.065 µM | [15] |

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[13][16]

-

Reagents and Materials: Purified recombinant kinase, specific substrate peptide, ATP (adenosine triphosphate), assay buffer, and detection reagents (e.g., phosphospecific antibody or ADP-Glo™ system).

-

Assay Setup: The assay is performed in a 96- or 384-well plate. Serial dilutions of the dihydrobenzofuran inhibitor are prepared in the assay buffer.

-

Reaction Mixture: The kinase, its specific substrate, and the test compound are added to the wells. Control wells containing the enzyme with no inhibitor (100% activity) and wells with no enzyme (background) are included.

-

Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP (typically at its Km concentration). The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified. This can be done using various methods, such as ELISA with a phosphospecific antibody or luminescence-based assays that measure the remaining ATP.

-

Data Analysis: The signal from the background wells is subtracted from all other readings. The percentage of kinase activity is calculated relative to the no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Other Notable Biological Activities

The versatility of the dihydrobenzofuran scaffold extends to other therapeutic areas, including neuroprotection and infectious diseases.

-

Neuroprotective Activity: Certain derivatives exhibit neuroprotective effects against excitotoxicity induced by N-methyl-D-aspartate (NMDA) and possess antioxidant properties, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease.[17][18] Some compounds also act as neuroprotective agents by modulating metabotropic glutamate receptor 1 (mGluR1).[19]

-

Antiviral Activity: Recently, benzofuran derivatives have been identified as novel agonists of the Stimulator of Interferon Genes (STING) pathway.[20] Activation of this pathway leads to the production of Type I interferons (IFN-I), which establishes a broad-spectrum antiviral state in host cells.[20]

-

Antimicrobial Activity: Various synthetic dihydrobenzofuran derivatives have been screened for their activity against Gram-positive and Gram-negative bacteria, with some showing favorable minimum inhibitory concentrations (MIC).[21][22]

-

Cannabinoid Receptor (CB2) Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain and inflammation.[23]

This diagram shows how dihydrobenzofuran derivatives, acting as STING agonists, can trigger an innate antiviral response.

General Experimental and Drug Discovery Workflow

The evaluation of novel dihydrobenzofuran derivatives follows a standard drug discovery cascade designed to efficiently identify and optimize promising therapeutic candidates.[24][25] This phased approach ensures that resources are focused on compounds with the most desirable biological and pharmacological profiles.

This workflow begins with Primary Screening of a library of compounds in a high-throughput format to identify initial "hits".[25] These hits undergo Hit Confirmation to verify their activity and establish dose-response relationships. Promising and confirmed hits advance to the Hit-to-Lead stage, where medicinal chemistry efforts begin to establish structure-activity relationships (SAR) and improve initial properties. Finally, selected lead compounds undergo extensive Lead Optimization to produce a preclinical candidate with a desirable efficacy and safety profile suitable for in vivo studies.[24]

References

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 23. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. accio.github.io [accio.github.io]

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a prominent heterocyclic scaffold found in a diverse array of natural products, particularly those derived from plants and fungi. Its rigid, planar structure, combined with the presence of an oxygen atom and a benzene ring, imparts favorable physicochemical properties that make it a "privileged scaffold" in medicinal chemistry. This core structure is a common feature in a variety of chemical classes, including neolignans, alkaloids, and isoflavonoids. Natural products containing the 2,3-dihydrobenzofuran core exhibit a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them attractive starting points for the development of new therapeutic agents.

Occurrence and Biological Significance

The 2,3-dihydrobenzofuran scaffold is a recurring motif in a multitude of bioactive natural products. These compounds have been isolated from various plant species and fungi and are often classified as alkaloids, neolignans, isoflavonoids, and lignans. The inherent biological activity of these molecules has spurred significant interest in their synthesis and derivatization to explore their therapeutic potential.

The diverse biological activities associated with this scaffold are a testament to its versatility in molecular recognition. Notable examples of natural products featuring the 2,3-dihydrobenzofuran core include ailanthoidol, obovatol, and compounds isolated from species such as Polygonum barbatum. These compounds have been shown to interact with various biological targets, leading to a range of pharmacological effects.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected natural products and synthetic derivatives containing the 2,3-dihydrobenzofuran scaffold. This data provides a comparative overview of their potency against various biological targets.

Anticancer Activity

| Compound | Natural/Synthetic | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |

| Compound 1 from P. barbatum | Natural | CAL-27 (Oral Cancer) | MTT | 48.52 ± 0.95 | [1][2] |

| NCI-H460 (Lung Cancer) | MTT | 53.24 ± 1.49 | [1][2] | ||

| Compound 3 from P. barbatum | Natural | CAL-27 (Oral Cancer) | MTT | 86.95 ± 4.39 | [1] |

| Fluorinated Dihydrobenzofuran 1 | Synthetic | HCT116 (Colorectal) | WST-1 | 19.5 | [3] |

| Fluorinated Dihydrobenzofuran 2 | Synthetic | HCT116 (Colorectal) | WST-1 | 24.8 | [3] |

| Dihydrobenzofuran Phenylamide 35 | Synthetic | ACHN (Renal) | 2.74 | ||

| HCT15 (Colon) | 2.37 | ||||

| MM231 (Breast) | 2.20 | ||||

| NUGC-3 (Gastric) | 2.48 | ||||

| NCI-H23 (Lung) | 5.86 | ||||

| PC-3 (Prostate) | 2.68 |

Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives

| Compound | Mediator Inhibited | Assay System | IC50 (µM) | Reference |

| 2 | PGE2 | LPS-stimulated macrophages | 1.92 | [3] |

| IL-6 | LPS-stimulated macrophages | 1.23 | [3] | |

| CCL2 | LPS-stimulated macrophages | 1.5 | [3] | |

| NO | LPS-stimulated macrophages | 2.4 | [3] | |

| 3 | PGE2 | LPS-stimulated macrophages | 1.48 | [3] |

| IL-6 | LPS-stimulated macrophages | 9.04 | [3] | |

| CCL2 | LPS-stimulated macrophages | 19.3 | [3] | |

| NO | LPS-stimulated macrophages | 5.2 | [3] | |

| 5 | PGE2 | LPS-stimulated macrophages | 1.1 | [3] |

| 6 | PGE2 | LPS-stimulated macrophages | 1.9 | [3] |

| 8 | PGE2 | LPS-stimulated macrophages | 20.52 | [3] |

| IL-6 | LPS-stimulated macrophages | 1.2 | [3] | |

| CCL2 | LPS-stimulated macrophages | 1.8 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative data tables.

Isolation of Dihydrobenzofuran Derivatives from Polygonum barbatum

-

Plant Material and Extraction: The whole plant of Polygonum barbatum was shade dried, pulverized, and extracted with methanol at room temperature. The methanol extract was then partitioned between n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) were combined and further purified by preparative TLC to yield pure compounds.

-

Structure Elucidation: The structures of the isolated compounds were determined by spectroscopic methods including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1][2]

WST-1 Cell Proliferation Assay

-

Cell Seeding: Cancer cells (e.g., HCT116) were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds for 72 hours.

-

WST-1 Reagent Addition: 10 µL of WST-1 reagent was added to each well.

-

Incubation: The plates were incubated for 2 hours at 37°C.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

TUNEL Assay for Apoptosis

-

Cell Treatment: HCT116 cells were treated with the test compounds at increasing concentrations (10, 25, and 50 µM) for 72 hours.

-

Fixation and Permeabilization: Cells were harvested, washed with PBS, and fixed with 4% paraformaldehyde. Subsequently, the cells were permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: The cells were incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Flow Cytometry Analysis: The percentage of TUNEL-positive cells (apoptotic cells) was determined by flow cytometry.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Culture: Murine macrophage cell line RAW 264.7 was used.

-

Compound and LPS Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measurement of Inflammatory Mediators: The levels of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) in the culture supernatants were measured using Griess reagent for NO and commercially available ELISA kits for PGE2, IL-6, and CCL2.[3]

Zymosan-Induced Air Pouch Model in Mice

-

Air Pouch Formation: An air pouch was created by subcutaneous injection of 10 mL of sterile air into the dorsum of mice. Three days later, the pouch was reinflated with 5 mL of sterile air.

-

Zymosan and Compound Administration: Six days after the initial air injection, inflammation was induced by injecting 1 mL of zymosan A (1% w/v in sterile saline) into the pouch. The test compounds were administered orally 1 hour before the zymosan injection.

-

Exudate Collection and Analysis: Six hours after zymosan injection, the mice were euthanized, and the pouch was washed with saline. The exudate was collected, and the total leukocyte count was determined. The levels of inflammatory mediators in the exudate can also be measured.

Signaling Pathways and Mechanisms of Action

Several 2,3-dihydrobenzofuran-containing natural products have been investigated for their mechanisms of action, revealing their ability to modulate key signaling pathways involved in cell growth, survival, and inflammation.

Inhibition of the TGF-β1 Signaling Pathway by Ailanthoidol

Ailanthoidol, a neolignan with a 2,3-dihydrobenzofuran scaffold, has been shown to suppress the progression of liver cancer by inhibiting the transforming growth factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a cytokine that can promote epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell migration and invasion. Ailanthoidol was found to inhibit the TGF-β1-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and Smad2, key downstream effectors of the TGF-β1 receptor.[4] This dual inhibition blocks the signaling cascade that leads to the expression of genes associated with cell migration and invasion.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Interestingly, studies on certain fluorinated 2,3-dihydrobenzofuran derivatives have shown that their anti-inflammatory effects are independent of the NF-κB pathway, as they did not alter the phosphorylation of NF-κB or IκBα.[3] This suggests that these compounds exert their anti-inflammatory actions through alternative mechanisms, which could be advantageous in avoiding the potential side effects associated with broad NF-κB inhibition.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a rich source of biologically active natural products with significant therapeutic potential. The diverse pharmacological activities, including potent anticancer and anti-inflammatory effects, underscore the importance of this structural motif in drug discovery. The quantitative data presented herein highlights the potency of these compounds and provides a basis for further structure-activity relationship studies. The detailed experimental protocols offer a practical guide for researchers seeking to isolate, characterize, and evaluate the biological activities of these valuable natural products. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the TGF-β1 signaling pathway, provides a rational basis for their development as targeted therapies. Continued exploration of the vast chemical space of 2,3-dihydrobenzofuran-containing natural products is warranted to unlock their full therapeutic potential.

References

- 1. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 2,3-Dihydrobenzofuran-Based Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have established it as a valuable template in medicinal chemistry, leading to the discovery of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of recent advancements in the discovery of novel 2,3-dihydrobenzofuran-based compounds, focusing on their synthesis, quantitative biological data, and mechanisms of action.

Anticancer 2,3-Dihydrobenzofuran Derivatives Targeting the NF-κB Pathway

A series of novel 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][2][3][4] These compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

Quantitative Data: Cytotoxicity of 2,3-Dihydrobenzofuran-2-carboxamide Derivatives

| Compound ID | Modification | ACHN (Renal) GI50 (µM) | HCT15 (Colon) GI50 (µM) | MM231 (Breast) GI50 (µM) | NUGC-3 (Gastric) GI50 (µM) | NCI-H23 (Lung) GI50 (µM) | PC-3 (Prostate) GI50 (µM) |

| 4a | N-phenyl | > 50 | 15.3 | 14.7 | 12.5 | 17.3 | 16.2 |

| 4b | N-(2'-fluorophenyl) | 12.5 | 8.32 | 7.54 | 6.28 | 9.14 | 8.45 |

| 4c | N-(4'-chlorophenyl) | 7.8 | 5.4 | 4.9 | 4.1 | 6.2 | 5.8 |

| 4d | N-(4'-bromophenyl) | 6.5 | 4.1 | 3.8 | 3.2 | 5.1 | 4.7 |

| 4e | N-(4'-iodophenyl) | 5.2 | 3.5 | 3.1 | 2.8 | 4.3 | 3.9 |

| 4f | N-(4'-methylphenyl) | 9.8 | 6.7 | 6.1 | 5.3 | 7.9 | 7.2 |

| 4g | N-(4'-methoxyphenyl) | 11.2 | 7.9 | 7.2 | 6.4 | 8.8 | 8.1 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2015, 25(12), 2545-2551.[4]

Signaling Pathway: NF-κB Inhibition

The anticancer activity of these compounds is, at least in part, attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers.

Experimental Protocols

-

Amide Coupling: To a solution of 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate substituted aniline (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO). Pre-incubate for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), and incubate for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

Anti-inflammatory Fluorinated 2,3-Dihydrobenzofuran Derivatives

Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of lead compounds. A series of fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives have shown potent anti-inflammatory effects.[5][6]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Compound ID | Modification | PGE₂ IC₅₀ (µM) | IL-6 IC₅₀ (µM) | CCL2 IC₅₀ (µM) | NO IC₅₀ (µM) |

| Compound 2 | 5,7-difluoro-2,3-dihydrobenzofuran | 1.92 | 1.20 | 1.50 | 2.40 |

| Compound 3 | 6-bromo-5,7-difluoro-2,3-dihydrobenzofuran | 1.48 | 9.04 | 19.3 | 5.20 |

| Compound 5 | 2-(5,7-difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid | > 20 | 2.30 | 3.20 | 3.10 |

| Compound 6 | Methyl 2-(6-bromo-5,7-difluoro-2,3-dihydrobenzofuran-3-yl)acetate | 20.5 | 3.10 | 4.50 | 4.80 |

Data extracted from International Journal of Molecular Sciences, 2023, 24(13), 10633.[5]

Signaling Pathway: Inhibition of Pro-inflammatory Mediator Production

These compounds exert their anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as prostaglandins (e.g., PGE₂) and cytokines (e.g., IL-6), which are downstream of inflammatory signaling pathways like the NF-κB and MAPK pathways.

Experimental Protocols

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the fluorinated 2,3-dihydrobenzofuran derivatives or vehicle (DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Quantification of Mediators:

-

PGE₂ and IL-6: Measure the concentrations of PGE₂ and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent assay.

-

CCL2: Quantify the level of CCL2 in the supernatants using a specific ELISA kit.

-

-

Data Analysis: Calculate the IC₅₀ values for the inhibition of each mediator by fitting the dose-response data to a four-parameter logistic curve.

Neuroprotective 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological process in various neurodegenerative diseases. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and shown to protect neurons from NMDA-induced excitotoxicity.[1][7][8]

Quantitative Data: Neuroprotection against NMDA-Induced Excitotoxicity

| Compound ID | Substitution | Neuronal Viability (%) at 30 µM | Neuronal Viability (%) at 100 µM |

| 1f | 4-Methylphenyl | 78.5 ± 4.2 | 85.1 ± 3.8 |

| 1j | 4-Hydroxyphenyl | 65.2 ± 5.1 | 75.8 ± 4.5 |

| 1p | 3,4-Dichlorophenyl | 58.9 ± 6.3 | 68.4 ± 5.9 |

| Memantine | (Positive Control) | 82.3 ± 3.5 | 90.2 ± 2.9 |

Data represent the percentage of neuronal viability in primary cortical cultures challenged with NMDA.[1]

Signaling Pathway: Modulation of NMDA Receptor-Mediated Calcium Influx

The neuroprotective effects of these compounds are likely due to their ability to modulate NMDA receptor function, thereby reducing the excessive influx of calcium ions (Ca²⁺) that triggers downstream neurotoxic cascades.

Experimental Protocols

-

Acid Chloride Formation: To a solution of 7-methoxy-2,3-dihydrobenzofuran-2-carboxylic acid in anhydrous dichloromethane, add oxalyl chloride (2.0 eq.) and a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Amidation: In a separate flask, dissolve the desired substituted aniline (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

-

Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Follow the work-up and purification procedures as described for the anticancer derivatives.

-

Primary Neuron Culture: Prepare primary cortical neuron cultures from embryonic day 18 rat fetuses and culture them for 12-14 days in vitro.

-

Compound Pre-treatment: Pre-treat the mature neuronal cultures with various concentrations of the test compounds or vehicle (DMSO) for 24 hours.

-

NMDA Challenge: Expose the neurons to NMDA (100 µM) in a magnesium-free buffer for 30 minutes.

-

Wash and Recovery: Wash the cultures with fresh, serum-free medium and return them to the incubator for 24 hours.

-

Assessment of Neuronal Viability: Quantify neuronal viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable neurons after staining with a live/dead cell staining kit.

-

Data Analysis: Express neuronal viability as a percentage of the control (un-treated) cultures and calculate the neuroprotective effect of the compounds.

This guide provides a snapshot of the exciting and rapidly evolving field of 2,3-dihydrobenzofuran-based drug discovery. The presented data and protocols offer a foundation for researchers to build upon in their quest for novel therapeutics.

References

- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrobenzofuran-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives. This scaffold is a key component in numerous biologically active compounds, making its efficient synthesis and thorough characterization crucial for drug discovery and development. This document details established synthetic protocols, presents characterization data in a structured format, and illustrates key experimental workflows.

Synthesis of this compound

The primary and most direct route to this compound involves the ortho-metalation of 2,3-dihydrobenzofuran followed by carboxylation. The preferred method utilizes organolithium reagents to achieve regioselective deprotonation at the C-7 position.

Synthetic Pathway: Lithiation and Carboxylation

The synthesis commences with the commercially available 2,3-dihydrobenzofuran. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), directs the deprotonation to the C-7 position. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to afford the corresponding carboxylate salt. Subsequent acidic workup yields the desired this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Dihydrobenzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous hexane

-

Dry ice (solid carbon dioxide)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,3-dihydrobenzofuran (1.0 eq) and anhydrous hexane.

-

Cool the solution to 0 °C in an ice bath.

-

Add TMEDA (1.2 eq) to the solution under a nitrogen atmosphere.

-

Slowly add n-BuLi (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction will be observed.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis of this compound Derivatives

The this compound core can be further functionalized to generate a variety of derivatives. Common modifications include substitutions on the aromatic ring.

Bromination: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic Acid

Electrophilic aromatic substitution, such as bromination, can introduce substituents onto the benzene ring.

Dihydrobenzofuran Carboxylic Acids: A Comprehensive Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofuran carboxylic acids represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile scaffold and wide range of biological activities. The inherent structural features of the dihydrobenzofuran nucleus, combined with the acidic functionality of the carboxylic acid group, make these molecules privileged structures for interacting with various biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of dihydrobenzofuran carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this promising field.

Peroxisome Proliferator-Activated Receptors (PPARs)

Dihydrobenzofuran carboxylic acids have been identified as highly potent and selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. As such, these compounds are promising therapeutic agents for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., cholesterol and triglycerides) in the blood.

Mechanism of Action

PPARα agonists exert their effects by binding to and activating the PPARα receptor. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][2] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[3][4]

Signaling Pathway

Quantitative Data: PPARα Agonist Activity

The following table summarizes the in vitro activity of representative dihydrobenzofuran carboxylic acid derivatives as PPARα agonists.

| Compound ID | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Selectivity (α vs γ/δ) |

| Compound A | 2 | >10000 | >10000 | >5000-fold |

| Compound B | 5 | >10000 | >10000 | >2000-fold |

| Compound C | 1 | 5000 | >10000 | >5000-fold |

| Fenofibrate | 10000 | >10000 | >10000 | - |

| Data compiled from publicly available literature. EC50 values represent the concentration required for 50% of maximal activation. |

Experimental Protocol: PPAR Transactivation Assay

This protocol describes a cell-based luciferase reporter assay to determine the potency and selectivity of compounds as PPAR agonists.

1. Principle: This assay utilizes cells co-transfected with an expression vector for a PPAR subtype (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Agonist binding to PPAR activates the transcription of the luciferase gene, and the resulting luminescence is proportional to the receptor activation.

2. Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmids for human PPARα, PPARγ, and PPARδ

-

PPRE-luciferase reporter plasmid (e.g., pGL3-PPRE)

-

Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM with 10% FBS, Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Test dihydrobenzofuran carboxylic acids and reference agonists (e.g., GW7647 for PPARα)

-

Dual-Luciferase® Reporter Assay System

-

White, opaque 96-well microplates

-

Luminometer

3. Procedure:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells into white, opaque 96-well plates at a density of 30,000 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection:

-

For each well, prepare a DNA mixture in Opti-MEM containing the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control plasmid.

-

Prepare a separate dilution of Lipofectamine 2000 in Opti-MEM.

-

Combine the DNA and Lipofectamine dilutions, mix gently, and incubate for 25 minutes at room temperature to allow complex formation.

-

Add the transfection complexes to each well.

-

-